molecular formula C31H24Cl2F3N5O B331061 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE

Cat. No.: B331061
M. Wt: 610.5 g/mol
InChI Key: WUPGXGKRBFGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound with a molecular formula of C31H26F3N5O. This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a benzhydryl group, and several halogen substituents. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

the principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the halogen positions .

Scientific Research Applications

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H24Cl2F3N5O

Molecular Weight

610.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C31H24Cl2F3N5O/c32-23-12-11-22(17-24(23)33)25-18-27(31(34,35)36)41-28(37-25)19-26(38-41)30(42)40-15-13-39(14-16-40)29(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17-19,29H,13-16H2

InChI Key

WUPGXGKRBFGXHA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC(=C(C=C6)Cl)Cl)C(F)(F)F

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC(=C(C=C6)Cl)Cl)C(F)(F)F

Origin of Product

United States

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